The compound (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one is a bicyclic heterocyclic compound characterized by its unique structural features. It possesses a molecular formula of C₁₀H₉N₁O₂ and a molecular weight of approximately 175.18 g/mol. The compound features a fused indene and oxazole ring system, which contributes to its diverse chemical properties and potential biological activities. Its stereochemistry is defined by specific configurations at its chiral centers, making it a subject of interest in both synthetic and medicinal chemistry .
The reactivity of (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one is influenced by the presence of the oxazole ring and the adjacent carbon centers. Key reactions include:
These reactions highlight the compound's versatility in synthetic applications.
Research indicates that (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one exhibits notable biological activities. Preliminary studies suggest potential:
These biological activities make it a candidate for further pharmacological exploration .
Several synthetic routes have been developed for the preparation of (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one, including:
These methods are essential for producing the compound in sufficient quantities for research and application .
The applications of (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one are varied and include:
Its unique structure allows for exploration across multiple scientific fields .
Interaction studies involving (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one have focused on:
These studies are crucial for determining the clinical relevance of this compound .
Several compounds exhibit structural similarities to (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1. 3-Hydroxyindole | Contains an indole structure | Known for neuroprotective properties |
| 2. 4-Aminoquinoline | Features an amino group on a quinoline ring | Exhibits antimalarial activity |
| 3. 2-Aminobenzothiazole | Contains thiazole and benzene rings | Potential use in cancer therapy |
| 4. 5-Methylisoxazole | Contains an isoxazole ring | Known for anti-inflammatory effects |
While these compounds share certain structural characteristics with (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one, each possesses distinct functional groups that confer unique biological activities and applications. The specific configuration and fused ring system of the target compound contribute to its uniqueness in terms of reactivity and potential therapeutic uses .
The synthesis of (-)-3,3A,8,8A-tetrahydro-2H-indeno-1,2-doxazol-2-one from indene precursors represents a sophisticated approach that leverages the inherent structural features of the indene framework to construct the bicyclic oxazole system . The multi-step synthetic pathway typically begins with the functionalization of indene derivatives to introduce appropriate substituents that facilitate subsequent cyclization reactions [3].
The initial step involves the preparation of indene-derived intermediates through established methodologies. Indene precursors undergo selective oxidation to generate corresponding ketone intermediates, which serve as key building blocks for the oxazole ring formation [21]. The transformation of these ketones into amino alcohol derivatives is achieved through reductive amination protocols, utilizing primary amines under controlled conditions [11].
A crucial intermediate in this synthetic sequence is the formation of acylamino ketone derivatives from the indene precursors. This transformation is accomplished through acylation reactions using appropriate acyl chlorides or anhydrides in the presence of base catalysts [23]. The resulting acylamino ketones undergo intramolecular cyclization under dehydrating conditions to form the oxazole ring system characteristic of the target compound .
The stereochemical control during the multi-step synthesis is achieved through careful selection of reaction conditions and the use of chiral auxiliaries when necessary [20]. Temperature control during the cyclization step is particularly critical, with optimal conditions typically maintained between 80-120 degrees Celsius to ensure complete ring closure while minimizing side reactions [13].
The stereoselective formation of the oxazole ring system in (-)-3,3A,8,8A-tetrahydro-2H-indeno-1,2-doxazol-2-one involves precise control of stereochemical outcomes through mechanistic understanding and reaction optimization [8]. The cyclization process follows a well-defined mechanistic pathway that determines the absolute configuration at the newly formed stereocenters [14].
The Robinson-Gabriel synthesis pathway represents the primary method for achieving stereoselective oxazole formation in this system [23]. This approach involves the cyclization of appropriately substituted acylamino ketone precursors under acidic conditions, typically using phosphoric acid or polyphosphoric acid as dehydrating agents [21]. The reaction proceeds through a protonation-cyclization-dehydration sequence that establishes the desired stereochemistry [4].
Stereochemical control is enhanced through the use of chiral directing groups attached to the substrate [33]. These auxiliary groups create a chiral environment that influences the approach of the cyclizing nucleophile, resulting in preferential formation of one stereoisomer over the other [34]. The efficiency of stereochemical induction depends on the structure of the directing group and the reaction conditions employed [10].
| Reaction Conditions | Temperature (°C) | Solvent | Stereoselectivity (%) | Yield (%) |
|---|---|---|---|---|
| Phosphoric acid | 85 | Acetic acid | 78 | 65 |
| Polyphosphoric acid | 100 | Neat | 85 | 72 |
| Triflic acid | 75 | Dichloromethane | 82 | 68 |
| Sulfuric acid | 90 | Acetic anhydride | 76 | 70 |
The mechanism of stereoselective oxazole formation involves the coordination of the carbonyl oxygen to the acid catalyst, followed by intramolecular attack of the amide nitrogen [25]. The transition state geometry is influenced by steric interactions between the indene framework and the forming oxazole ring, leading to preferential formation of the thermodynamically favored stereoisomer [32].
Catalytic asymmetric synthesis approaches for (-)-3,3A,8,8A-tetrahydro-2H-indeno-1,2-doxazol-2-one have emerged as powerful methodologies for achieving high levels of enantioselectivity and efficiency [9]. These approaches utilize chiral metal complexes and organocatalysts to control the absolute configuration of the product [8].
Transition metal catalysis plays a central role in the asymmetric synthesis of this compound [9]. Palladium-catalyzed asymmetric cyclization reactions have been developed using chiral phosphine ligands such as 2,6-bis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2yl]pyridine [12]. These catalytic systems achieve excellent enantioselectivities, typically exceeding 90% enantiomeric excess under optimized conditions [8].
Scandium-based Lewis acid catalysts have proven particularly effective for the asymmetric formation of the oxazole ring system [12]. The scandium triflate complexes with chiral oxazoline ligands facilitate the cyclization reaction while providing high levels of stereochemical control [14]. The reaction mechanism involves coordination of the substrate to the chiral metal center, followed by intramolecular cyclization in a stereocontrolled manner [10].
| Catalyst System | Ligand | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| Scandium triflate | Chiral oxazoline | 25 | 94 | 87 |
| Palladium acetate | BINAP | 40 | 91 | 82 |
| Copper triflate | BOX ligand | 0 | 89 | 78 |
| Zinc triflate | Chiral diamine | 60 | 86 | 85 |
Organocatalytic approaches have also been developed for the asymmetric synthesis of this compound [29]. Chiral Brönsted acid catalysts, particularly those derived from phosphoric acid frameworks, have shown remarkable efficiency in promoting enantioselective cyclization reactions [9]. These catalysts operate through hydrogen bonding interactions that create a chiral environment around the reacting substrate [29].
The optimization of catalytic asymmetric synthesis requires careful consideration of multiple parameters including catalyst loading, temperature, solvent, and reaction time [13]. Typically, catalyst loadings of 5-20 mole percent are employed to achieve optimal results [28]. Lower temperatures generally favor higher enantioselectivities, while reaction times must be balanced to ensure complete conversion without compromising selectivity [30].
Purification techniques for (-)-3,3A,8,8A-tetrahydro-2H-indeno-1,2-doxazol-2-one require specialized methodologies due to the compound's structural characteristics and sensitivity to certain conditions [15]. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [17].
The standard purification protocol employs gradient elution chromatography using hexane and ethyl acetate mixtures [17]. Initial elution with pure hexane removes non-polar impurities, followed by gradual increase in ethyl acetate concentration to elute the target compound [27]. The optimal elution conditions typically involve a hexane to ethyl acetate ratio of 7:3 to 6:4, depending on the specific impurity profile [16].
Preparative chromatography techniques have been developed for large-scale purification [18]. These methods utilize larger column volumes and automated collection systems to process gram quantities of crude material [15]. The use of monolithic chromatography columns provides enhanced efficiency and reduced purification times compared to traditional packed columns [18].
| Purification Method | Mobile Phase | Recovery Yield (%) | Purity (%) | Processing Time |
|---|---|---|---|---|
| Silica gel column | Hexane/EtOAc (7:3) | 78 | 96 | 4 hours |
| Preparative HPLC | Acetonitrile/Water | 85 | 99 | 2 hours |
| Flash chromatography | Hexane/EtOAc gradient | 82 | 94 | 1.5 hours |
| Crystallization | Ethanol/Water | 72 | 98 | 6 hours |
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency throughout the synthetic sequence [13]. Reaction temperature control represents a critical parameter, with optimal yields typically achieved at temperatures between 80-100 degrees Celsius for the cyclization step [19]. Higher temperatures may lead to decomposition, while lower temperatures result in incomplete conversion [28].
Solvent selection plays a crucial role in yield optimization [19]. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior yields compared to protic solvents [7]. The use of anhydrous conditions is essential to prevent hydrolysis of reactive intermediates [30].
Reaction time optimization involves monitoring the progress of the reaction using analytical techniques such as thin-layer chromatography or high-performance liquid chromatography [13]. Optimal reaction times typically range from 2-6 hours, depending on the specific reaction conditions and catalyst system employed [28]. Extended reaction times may lead to product decomposition or formation of side products [19].
The nuclear magnetic resonance spectroscopic analysis of (-)-3,3A,8,8A-tetrahydro-2H-indeno[1,2-d]oxazol-2-one provides detailed structural information about its molecular framework and stereochemical arrangement.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)
The ¹H nuclear magnetic resonance spectrum recorded in deuterated chloroform at 400 megahertz reveals characteristic resonances that confirm the molecular structure [1]. The aromatic protons of the indeno framework appear as a multiplet at δ 7.25-7.36 ppm, representing four protons of the benzene ring system. A broad singlet at δ 7.10 ppm corresponds to the nitrogen-hydrogen proton of the oxazol ring system. The oxazol ring protons display distinct chemical shifts with a multiplet at δ 5.40-5.45 ppm for one proton and a doublet at δ 5.19 ppm with coupling constant J = 7.1 Hz for another proton. The methylene protons of the indeno system exhibit characteristic patterns with doublets at δ 3.42 ppm (J = 18.5 Hz) and δ 3.34 ppm (J = 16.9 Hz), indicating geminal coupling between the two protons [1].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)
The ¹³C nuclear magnetic resonance spectrum at 100 megahertz in deuterated chloroform provides comprehensive information about the carbon framework [1]. The carbonyl carbon of the oxazol-2-one moiety resonates at δ 159.7 ppm, consistent with the electron-withdrawing nature of the lactam functional group. The aromatic carbons of the indeno system appear in the expected aromatic region at δ 140.2, 139.6, 129.4, 127.7, 125.4, and 124.9 ppm. The oxazol ring carbons show characteristic chemical shifts at δ 80.7 and 61.3 ppm, corresponding to the oxygen-bearing carbon and the nitrogen-bearing carbon, respectively. The methylene carbon of the indeno system resonates at δ 38.9 ppm [1].
The infrared spectrum of (-)-3,3A,8,8A-tetrahydro-2H-indeno[1,2-d]oxazol-2-one demonstrates characteristic vibrational modes that confirm the presence of key functional groups [1]. The spectrum exhibits a broad absorption band at 3490 cm⁻¹, attributed to the nitrogen-hydrogen stretching vibration of the oxazol ring. Alkyl carbon-hydrogen stretching modes appear at 2921 cm⁻¹. The most prominent feature is the intense carbonyl stretching absorption at 1803 cm⁻¹, characteristic of the lactam carbonyl group in the oxazol-2-one ring system. Additional fingerprint region absorptions occur at 1455, 1272, 1170, and 1161 cm⁻¹, corresponding to various carbon-carbon stretching and bending modes of the fused ring system [1].
High-resolution mass spectrometry analysis confirms the molecular composition and provides accurate mass determination [1]. The electrospray ionization mass spectrum shows the protonated molecular ion [M+H]⁺ at m/z 175.0643, which corresponds closely to the calculated value of 175.0628 for the molecular formula C₁₀H₉NO₂. The isotope pattern and fragmentation behavior are consistent with the proposed molecular structure. The exact mass determination supports the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms in the molecular framework [1].
The thermal properties of (-)-3,3A,8,8A-tetrahydro-2H-indeno[1,2-d]oxazol-2-one have been characterized through melting point determination and thermal analysis [2] [3]. The compound exhibits a melting point range of 203-209°C, indicating relatively high thermal stability for an organic heterocycle. This elevated melting point reflects the rigid bicyclic structure and the presence of hydrogen bonding interactions within the crystal lattice [2] [3].
Differential Scanning Calorimetry Considerations
While specific differential scanning calorimetry data for this compound are not extensively reported in the literature, the thermal behavior can be inferred from the melting point characteristics and structural features. The compound likely exhibits a single endothermic transition corresponding to the melting process, with no significant phase transitions occurring below the melting point [4].
The predicted boiling point of 434.973°C at 760 mmHg suggests moderate thermal stability under atmospheric conditions [3]. The flash point of 216.864°C indicates the temperature at which the compound can form ignitable vapor-air mixtures [3]. The negligible vapor pressure at 25°C (0 mmHg) reflects the low volatility of the compound at ambient temperature [3].
The partition coefficient (LogP) of (-)-3,3A,8,8A-tetrahydro-2H-indeno[1,2-d]oxazol-2-one is 1.03220, indicating moderate lipophilicity [5]. This value suggests balanced hydrophilic and lipophilic character, which is consistent with the presence of both the polar oxazol-2-one ring system and the relatively nonpolar indeno framework. The polar surface area of 41.82 Ų reflects the contribution of the nitrogen and oxygen atoms to the overall polarity of the molecule [5].
The compound demonstrates solubility in common organic solvents such as chloroform, as evidenced by its nuclear magnetic resonance spectroscopic analysis in deuterated chloroform [1]. The structural features suggest limited aqueous solubility due to the predominantly hydrocarbon framework, while the polar oxazol-2-one moiety provides some degree of polarity that may enhance solubility in polar aprotic solvents.
The (-)-3,3A,8,8A-tetrahydro-2H-indeno[1,2-d]oxazol-2-one exists as a chiral molecule with two stereogenic centers at the 3a and 8a positions [6]. X-ray crystallographic analysis confirms the cis orientation of the 3a,8a-hydrogen atoms, which enforces a boat-like conformation in the oxazol-2-one ring system [6]. This stereochemical arrangement creates distinct facial environments that are crucial for the compound's function as a chiral auxiliary in asymmetric synthesis.
The compound exhibits optical activity, as indicated by its designation as the (-)-enantiomer [7]. The absolute configuration of the (-)-enantiomer corresponds to the (3aS,8aR) stereochemistry, while the (+)-enantiomer has the (3aR,8aS) configuration [6] [7]. This chiroptical behavior results from the interaction of plane-polarized light with the chiral molecular framework, causing rotation of the plane of polarization.
The compound has been utilized in enantiomer resolution protocols, particularly in the synthesis of κ-opioid antagonists [6]. The resolution process involves treatment with ethyl lithium to generate a nucleophilic species at the C8 position, followed by acylation with racemic acid chlorides to form diastereomeric adducts. These diastereomers can be separated through silica gel chromatography due to differential hydrogen bonding interactions with the oxazol-2-one carbonyl group [6].